molecular formula C9H8BrN B160424 5-Bromo-1-methyl-1h-indole CAS No. 10075-52-2

5-Bromo-1-methyl-1h-indole

Cat. No. B160424
CAS RN: 10075-52-2
M. Wt: 210.07 g/mol
InChI Key: SBOITLSQLQGSLO-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1h-indole, also known as 5-Bromo-1-methylindole or N-Methyl-5-bromoindole, is a chemical compound with the empirical formula C9H8BrN . It has a molecular weight of 210.07 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-methyl-1h-indole consists of a bromine atom attached to the 5th position of an indole ring, which also has a methyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

5-Bromo-1-methyl-1h-indole is a solid with a melting point of 39-43 °C . It has a density of 1.5±0.1 g/cm3, a boiling point of 300.9±15.0 °C at 760 mmHg, and a flash point of 135.8±20.4 °C .

Scientific Research Applications

  • Synthesis of New Derivatives and Anticancer Activity

    • Research has shown the successful synthesis of new 5-bromo derivatives of indole, specifically focusing on their application in anticancer activities. These derivatives exhibit increased anticancer activity, particularly against leukemia cell lines (Očenášová et al., 2015).
  • Molecular Interactions and Characterization

    • The compound has been studied for its intermolecular interactions and structural characteristics. Advanced spectroscopic and thermal tools, along with X-ray crystal diffraction, have been utilized to understand its molecular interactions and structural properties (Barakat et al., 2017).
  • Investigation in Natural Products

    • 5-Bromo-1-methyl-1H-indole derivatives have been found in natural products such as marine sponges, showing their potential in natural compound extraction and bioactivity, like antimicrobial properties (Segraves & Crews, 2005).
  • Applications in Medicinal Chemistry

    • The compound has been investigated for its role in medicinal chemistry, particularly in the synthesis of analogs for vascular-disrupting agents and their effects on chemoresistant cancer cells and tumors (Mahal et al., 2016).
  • Synthesis Processes and Chemical Reactions

    • Studies have focused on the reaction processes involving 5-Bromo-1-methyl-1H-indole, highlighting the diversity of its applications in chemical synthesis and the preparation of various derivatives (Irikawa et al., 1989).
  • Antimicrobial and Antioxidant Activities

    • The compound has been evaluated for its antimicrobial and antioxidant activities, indicating its potential in pharmaceutical applications (Mageed et al., 2021).

Safety And Hazards

5-Bromo-1-methyl-1h-indole is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection when handling this compound .

properties

IUPAC Name

5-bromo-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOITLSQLQGSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301420
Record name 5-bromo-1-methyl-1h-indole
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Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyl-1h-indole

CAS RN

10075-52-2
Record name 5-Bromo-1-methyl-1H-indole
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Record name 5-Bromo-1-methyl-1H-indole
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Record name 5-bromo-1-methyl-1h-indole
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Record name 5-bromo-1-methyl-1H-indole
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Synthesis routes and methods I

Procedure details

Sodium hydride (440 mg of a 60% dispersion in paraffin wax) was added to a stirred solution of 5-bromoindole (1.96 g, 10 mmol) in dimethylformamide (20 ml) at ambient temperature under a nitrogen atmosphere. After 30 minutes methyl p-toluenesulphonate (2.05 g, 11 mmol) was added. After 20 hours the mixture was partitioned between diethyl ether and water. The organic layer was separated and washed twice with water. The organic layer was dried (magnesium sulphate) and the solvent was removed in vacuo. The residue was purified by flash column chromatography (using 50% hexane, 50% dichloromethane as eluant) to give 2.07 g of product as a waxy solid.
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1.96 g
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20 mL
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2.05 g
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Synthesis routes and methods II

Procedure details

To a solution of 5-bromoindole (1.0 g, 5.10 mmol) in DMC (10 mL), DABCO (0.057 g, 0.51 mmol) is added followed by DMF (1 mL). The resulting solution is heated to 90-95° C. for 5 h. The reaction is cooled to RT, and diluted with ethyl acetate (EtOAc, 50 mL) and H2O (50 mL). The organic layer is separated and washed in sequence with H2O (50 mL), 10% aqueous citric acid (2×50 mL) and H2O (4×50 mL). The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered and concentrated under vacuum to give 5-bromo-1-methylindole (about 1.06 g, 99%) as a golden colored solid: 1H NMR (CDCl3) δ7.72 (d, 1H), 7.26 (dd, 1H), 7.13 (d, 1H), 7.00 (d, 1H), 6.39 (d, 1H), 3.71 (s, 3H); 13C NMR (CDCl3) δ135.3, 130.1, 129.9, 124.2, 123.2, 112.6, 110.6, 100.5, 32.9; MS m/z 209 [M+1]+.
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1 g
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0.057 g
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1 mL
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50 mL
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50 mL
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Synthesis routes and methods III

Procedure details

A solution of 5-bromo-1H-indole (1.530 mmol) in dimethyl sulfoxide (10 mL) was treated with NaOH (2.295 mmol) and stirred at room temperature for 30 min. The solution was then treated with methyl iodide (4.59 mmol) and was stirred for 3 days at room temperature. The solution was diluted with water (100 mL) and was extracted with ethyl acetate. The combined organic phases were washed with water, washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The yellow oil was used without further purification. MS(ES)+ m/e 210/212 [M+H]+ (bromide isotope pattern).
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1.53 mmol
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2.295 mmol
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10 mL
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4.59 mmol
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100 mL
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A mixture of sodium hydroxide (0.4 g., 10 mmol.) in DMSO (20 mL.) was heated to 80°-85° C. for 6 hours to dissolve most of the solids then allowed to cool to room temperature. To the stirred mixture was added 5-bromoindole (2.0 g., 10 mmol.) followed in 1 hour by methyliodide (0.62 mL., 10 mmol.). After stirring for an additional 3 hours the reaction was shown by TLC analysis to be complete. The reaction mixture was diluted with water then extracted with ether. The extracts were washed 2x with water, dried with Na2SO4, and concentrated in vacuo to give 2.08 g. of 1-methyl-5-bromoindole as a yellow oil which crystallized on standing.
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0.4 g
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20 mL
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-1-methyl-1h-indole
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Citations

For This Compound
81
Citations
A Deally, F Hackenberg, G Lally… - International Journal of …, 2012 - downloads.hindawi.com
… 5-Bromo-1-methyl-1H-indole-2-carbaldehyde (3d) (2.0 g; 8.4 mmol) was dissolved in MeOH (70 mL). Freshly cracked cyclopentadiene (0.71mL; 8.4mmol) was added to the solution …
Number of citations: 5 downloads.hindawi.com
G Thirupathi, M Venkatanarayana… - Asian Journal of …, 2013 - researchgate.net
Facile syntheses of substituted 3-(1-methyl-1H-indol-3-yl)-2-(1-ethyl-1H-indole-3-carbonyl) acrylonitriles 5 (ad) is being reported. L-Tyrosine has been utilized as an efficient and eco-…
Number of citations: 3 www.researchgate.net
JF Stadlwieser, ME Dambaur - Helvetica chimica acta, 2006 - Wiley Online Library
An atom‐economic Pd 0 ‐catalyzed synthesis of a series of pinacol‐type indolylboronates 3 from the corresponding bromoindole substrates 2 and pinacolborane (pinBH) as borylating …
Number of citations: 24 onlinelibrary.wiley.com
PS Bhale, HV Chavan, SB Dongare… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
Background: The blending of two pharmacophores would generate novel molecular templates that are likely to exhibit interesting biological properties. Objective: A facile, efficient and …
Number of citations: 4 www.ingentaconnect.com
R Sreenivasulu, MB Tej, SS Jadav, P Sujitha… - Journal of Molecular …, 2020 - Elsevier
A series of ten novel 2,5-bis(indolyl)-1,3,4-oxadiazoles were designed and synthesized. All these compounds were evaluated for their cytotoxicity against four cancer cell lines namely …
Number of citations: 40 www.sciencedirect.com
D Rawat, S Adimurthy - Advanced Synthesis & Catalysis, 2022 - Wiley Online Library
… The reaction of pyridotriazole 1 a with N-methyl indole, 5-Bromo-1-methyl-1H-indole, and N-benzyl indoles reacted smoothly and afford the desired annulated products 5 a–5 c in good …
Number of citations: 8 onlinelibrary.wiley.com
R Sreenivasulu, R Durgesh, SS Jadav, P Sujitha… - Chemical Papers, 2018 - Springer
A new series of bis indolyl tri keto diazo compounds and 3,5-bis(3′-indolyl) triazinones were designed and synthesized as anticancer agents. Their anticancer activity was screened in …
Number of citations: 47 link.springer.com
X Wen, Y Gong, S Niu, T Luo, H Xi… - European Journal of …, 2023 - Wiley Online Library
… Moreover, indoles, such as 5-bromo-1-methyl-1H-indole (3c) and 1-benzyl-5-bromo-1H-indole (3d) were also suitable to this catalytic debromination system, thereby delivering the …
S Cascioferro, A Attanzio, V Di Sarno, S Musella… - Marine drugs, 2019 - mdpi.com
New analogs of nortopsentin, a natural 2,4-bis(3′-indolyl)imidazole alkaloid, in which the central imidazole ring of the natural lead was replaced by a 1,2,4-oxadiazole moiety, and in …
Number of citations: 54 www.mdpi.com
G Chelucci, GA Pinna, G Pinna - European Journal of Organic …, 2014 - Wiley Online Library
… However, by stopping the reaction after 6 h, a mixture which consisted of starting indole 22, and products 15, 3-bromo-1-methyl-1H-indole (17) and 5-bromo-1-methyl-1H-indole (23),6 …

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